4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Description
The compound 4-(dimethylsulfamoyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzamide core and a thiophen-2-yl-substituted thiazole ring at the amide nitrogen. This structure combines sulfonamide and heterocyclic motifs, which are common in pharmacologically active compounds targeting enzymes or receptors requiring sulfonamide interactions (e.g., carbonic anhydrases, kinase inhibitors) .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-19(2)25(21,22)12-7-5-11(6-8-12)15(20)18-16-17-13(10-24-16)14-4-3-9-23-14/h3-10H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCWRZJOJLPDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactionsThe thiophen-thiazolyl moiety is then attached via a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophen and thiazolyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide core and the thiophen-thiazolyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The thiophen and thiazolyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonamide and Thiazole Moieties
Table 1: Structural Features of Selected Analogs
Key Observations :
Spectroscopic and Physicochemical Properties
Table 2: IR Spectral Data Comparison
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.51 g/mol. The compound features a sulfamoyl group , which is known for its diverse biological properties, and a thiophene ring attached to a thiazole moiety, contributing to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O3S2 |
| Molecular Weight | 378.51 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the sulfonamide group via reaction with dimethylamine.
- Coupling with thiophene and thiazole derivatives to form the final product.
- Purification through recrystallization or chromatography to achieve desired purity levels.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens:
- Gram-positive bacteria: Effective against Staphylococcus aureus and Streptococcus pyogenes.
- Gram-negative bacteria: Active against Escherichia coli and Pseudomonas aeruginosa.
- Fungi: Demonstrated antifungal activity against Candida albicans and Aspergillus niger.
In a comparative study, the compound showed moderate to good inhibition at concentrations ranging from 12.5 µg/mL to 200 µg/mL against tested microorganisms .
Anticancer Potential
In vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines, including:
- MCF7 (breast adenocarcinoma)
- HCT116 (colon cancer)
These studies revealed that the compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of bacterial cell wall synthesis : Similar sulfonamide derivatives disrupt bacterial growth by interfering with folate synthesis.
- Apoptosis induction in cancer cells : The compound may trigger intrinsic apoptotic pathways leading to cancer cell death.
- Selective receptor antagonism : Structural analogs have been studied for their ability to act as selective antagonists for endothelin receptors, which are implicated in various cardiovascular diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on various amides derived from thiazole demonstrated that compounds closely related to our target showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiophene and thiazole moieties significantly influenced antimicrobial potency .
Case Study 2: Anticancer Activity
Another investigation focused on the antiproliferative effects of thiophene-containing compounds revealed that those with structural similarities exhibited enhanced activity against MCF7 and HCT116 cell lines. The findings suggested that the incorporation of specific functional groups could optimize therapeutic efficacy .
Q & A
Q. How can researchers optimize the synthesis of 4-(dimethylsulfamoyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide?
Methodological Answer: Synthesis optimization involves:
- Coupling Reactions : Use sulfonamide intermediates (e.g., benzenesulfonic acid derivatives) activated with thionyl chloride (SOCl₂) in dichloromethane (DCM)/dimethylformamide (DMF) mixtures to form reactive sulfonyl chlorides .
- Thiazole Ring Formation : Condensation of thiourea derivatives with α-halo ketones or aldehydes under reflux conditions. For example, reacting 4-(thiophen-2-yl)-1,3-thiazol-2-amine with activated benzamide precursors .
- Yield Improvement : Monitor reaction progress via LCMS (e.g., Rt = 4.03 min for similar sulfonamides) and optimize stoichiometry (e.g., 1:1.2 molar ratio of thiazole amine to sulfonyl chloride) .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | SOCl₂, DCM/DMF, 16h, RT | 85–90 | |
| Thiazole Formation | α-bromoacetophenone, EtOH, reflux, 12h | 70–75 |
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For example, symmetry in aromatic protons (thiophene/thiazole) and equivalence of dimethylsulfamoyl groups (δ ~2.8 ppm for CH₃) .
- LCMS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%) using formic acid/acetonitrile gradients .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding using SHELXL for small-molecule refinement (e.g., resolving thiazole-thiophene orientation) .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays : Test inhibition of kinases (e.g., CDK2) or pathways (e.g., Hec1/Nek2) via ATP-competitive binding assays . Use IC₅₀ determination with ATP concentrations adjusted to Km values.
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Selectivity Screening : Compare activity against related targets (e.g., PTPN2) to assess specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve target affinity?
Methodological Answer:
- Substituent Variation : Modify the thiophene (e.g., 3- vs. 4-substitution) or benzamide (e.g., electron-withdrawing groups) to assess impact on binding. For example, replace thiophene with pyrimidine to enhance π-π stacking .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. Table 2: SAR Trends in Analogous Compounds
| Substituent | Target (IC₅₀, nM) | Selectivity (Fold vs. Off-Target) |
|---|---|---|
| Thiophen-2-yl | CDK2: 12 ± 1.5 | 15× over PTPN2 |
| Pyrimidin-4-yl | CDK2: 8 ± 0.9 | 25× over PTPN2 |
Q. How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Orthogonal Assays : Validate inhibition using thermal shift assays (ΔTm) alongside enzymatic assays to confirm direct target engagement .
- Meta-Analysis : Compare data across platforms (e.g., cell-free vs. cell-based assays) to identify confounding factors like membrane permeability .
- Crystallographic Validation : Resolve binding modes via co-crystallization with target proteins (e.g., CDK2) using SHELX programs .
Q. What advanced structural analysis methods elucidate conformational dynamics?
Methodological Answer:
- Dynamic NMR : Probe rotational barriers of the dimethylsulfamoyl group in DMSO-d₆ at variable temperatures (e.g., coalescence temperature analysis) .
- DFT Calculations : Optimize ground-state geometry using B3LYP/6-31G* basis sets to predict reactive sites for electrophilic substitution .
- Hydrogen Bonding Analysis : Use IR spectroscopy to detect NH⋯O=S interactions (stretching frequencies ~3300 cm⁻¹) .
Q. How can researchers address discrepancies in crystallographic data refinement?
Methodological Answer:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-resolution datasets affected by twinning .
- Disorder Modeling : Apply PART/SUMP restraints for overlapping sulfamoyl and thiazole groups in electron density maps .
- Validation Tools : Cross-check with PLATON’s ADDSYM to avoid over-interpretation of pseudo-symmetry .
Q. What strategies mitigate cytotoxicity while retaining target potency?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfamoyl moiety to reduce off-target effects .
- Cytoprotective Agents : Co-administer antioxidants (e.g., NAC) in cell-based assays to isolate target-mediated toxicity .
- Metabolic Profiling : Use hepatic microsomes to identify detoxification pathways (e.g., CYP3A4-mediated oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
